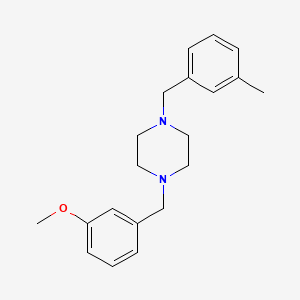

![molecular formula C14H9Cl2N5S B5572891 4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572891.png)

4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a broader class of triazole derivatives, known for their versatile chemical properties and potential in various fields, including pharmacology and material science. Triazole derivatives, including the specific compound , are of interest due to their structural uniqueness and potential biological activities.

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step reactions, starting from basic heterocyclic compounds or intermediates. For instance, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a closely related compound, is prepared through a sequence of reactions starting from methyl nicotinate, followed by reactions with various aromatic aldehydes in the presence of glacial acetic acid to yield substituted benzal-amino triazoles (Dave et al., 2007). Similar methodologies can be adapted for synthesizing the compound , involving key steps like cyclization, condensation, and substitution reactions to introduce the specific functional groups.

Molecular Structure Analysis

Triazole derivatives exhibit a range of molecular geometries and electronic structures, contributing to their diverse chemical behaviors. The core triazole ring provides a scaffold for various substitutions, influencing the overall molecular architecture and properties. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used for structural elucidation of these compounds, confirming the presence of characteristic functional groups and the overall molecular framework (Haddad et al., 2013).

Applications De Recherche Scientifique

Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazoles, which include compounds like 4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, show promising antimicrobial activities. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing good or moderate activity for most compounds (Bayrak et al., 2009). Similarly, Xiao et al. (2013) studied pyridine derivatives and found them effective against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).

Corrosion Inhibition

These triazole derivatives have also been explored for their corrosion inhibiting properties. Ansari et al. (2014) studied Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari et al., 2014). Additionally, Farsak et al. (2017) investigated the anticorrosion effect of a similar compound, finding it to be an effective inhibitor for acid corrosion of mild steel (Farsak et al., 2017).

Surface Activity

El-Sayed (2006) explored the surface activity of 1,2,4-triazole derivatives, finding that these compounds can be utilized as surface active agents, in addition to their antimicrobial properties (El-Sayed, 2006).

Antitumor Activities

The potential antitumor activities of these compounds have also been examined. For instance, El-Moneim et al. (2011) conducted a study evaluating the antioxidant and antitumor activities of nitrogen heterocycles, which included triazole derivatives (El-Moneim et al., 2011).

Conformational Analysis and Drug Development

Kumar et al. (2021) performed a conformational analysis and DFT investigations on triazole derivatives, suggesting their potential in drug development, particularly for tuberculosis (Kumar et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N5S/c15-11-2-1-3-12(16)10(11)8-18-21-13(19-20-14(21)22)9-4-6-17-7-5-9/h1-8H,(H,20,22)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXXYQUKLREXKH-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5572816.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)

![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B5572892.png)

![2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5572902.png)